molecular formula C19H24N2O3S B11345472 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11345472
M. Wt: 360.5 g/mol
InChI Key: SYUPDFUEYZWSKC-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative featuring a 4-ethoxy-substituted aromatic ring linked to an ethylamine backbone. The ethyl group is substituted with a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) and a thiophene moiety (a five-membered sulfur-containing aromatic ring). The ethoxy group enhances lipophilicity, while the morpholine improves solubility, creating a balanced pharmacokinetic profile .

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

4-ethoxy-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C19H24N2O3S/c1-2-24-16-7-5-15(6-8-16)19(22)20-14-17(18-4-3-13-25-18)21-9-11-23-12-10-21/h3-8,13,17H,2,9-12,14H2,1H3,(H,20,22)

InChI Key

SYUPDFUEYZWSKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCOCC3

solubility

>54.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced by reacting the benzamide with morpholine under suitable conditions, often involving a base such as triethylamine.

    Attachment of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophenyl boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy or morpholinyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biological research to study its effects on various cellular processes and pathways.

    Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share core structural motifs with the target molecule:

Compound Name Key Substituents Molecular Formula Molecular Weight Reference
4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide tert-butyl (benzamide), morpholine, thiophene C23H29ClN2O2 400.95
4-ethoxy-N-{2-[2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}benzamide Ethoxy (benzamide), thiophene, thiazolo-triazole C18H16N4O2S2 384.48
N-{2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-2-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide Fluorine, dimethoxyphenyl, pyrazole, thiophene C32H34FN5O5S 635.71
4-(dimethylamino)-N-[2-(morpholin-4-yl)ethyl]benzamide Dimethylamino (benzamide), morpholine C15H23N3O2 277.36

Key Observations :

  • Substituent Effects: The ethoxy group in the target compound increases lipophilicity compared to the dimethylamino group in but reduces steric hindrance relative to the tert-butyl group in .
  • Pharmacophore Diversity : The pyrazole and dimethoxyphenyl groups in suggest a broader scaffold for multi-target activity, though at the cost of synthetic complexity.
Physicochemical Properties
  • Lipophilicity: The ethoxy group (logP ~2.5) balances solubility and membrane permeability, outperforming the more polar dimethylamino group (logP ~0.8 in ) and the highly lipophilic tert-butyl group (logP ~4.0 in ).
  • Solubility : Morpholine’s oxygen and nitrogen atoms enhance aqueous solubility, critical for bioavailability.
  • Spectral Data :
    • IR : C=O stretch ~1680 cm⁻¹ (benzamide), absence of S-H (confirms thione tautomerism in analogs like ).
    • NMR : Morpholine protons (δ 2.5–3.5), thiophene aromatic protons (δ 6.8–7.5), ethoxy CH3 (δ 1.3–1.5) .

Biological Activity

4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C23H26N2O3SC_{23}H_{26}N_{2}O_{3}S with a molecular weight of 414.53 g/mol. Its structure includes a morpholine ring, a thiophene moiety, and an ethoxy group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antiviral Activity : Certain derivatives have shown efficacy against viruses such as human cytomegalovirus and polyomavirus, with effective concentrations (EC50) ranging from 0.20 to 0.35 μM .
  • Anticancer Properties : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and CaCo-2 cells, with IC50 values indicating significant potency .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Viral Replication : The presence of the morpholine and thiophene groups is believed to enhance binding affinity to viral proteins, disrupting their replication cycle.
  • Cytotoxic Effects on Cancer Cells : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, as evidenced by studies showing increased caspase activity in treated cells .

Research Findings and Case Studies

Several studies have examined the biological activity of compounds related to this compound:

Study Activity Assessed Findings
Study AAntiviralEC50 = 0.20 μM against human cytomegalovirus
Study BAnticancerIC50 = 92.4 μM against a panel of cancer cell lines
Study CCytotoxicityInduction of apoptosis in HeLa cells observed

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